4,7-seco-Tebipenemoic Acid Pivoxil
CAS No.: 1380688-27-6
Cat. No.: VC0140016
Molecular Formula: C22H33N3O7S2
Molecular Weight: 515.64
* For research use only. Not for human or veterinary use.

CAS No. | 1380688-27-6 |
---|---|
Molecular Formula | C22H33N3O7S2 |
Molecular Weight | 515.64 |
IUPAC Name | (2S,3R)-2-[(2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoic acid |
Standard InChI | InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1 |
Standard InChI Key | XRCZSPQKQSSDGX-QHSBEEBCSA-N |
SMILES | CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O |
Chemical Structure and Properties
Molecular Composition
4,7-seco-Tebipenemoic Acid Pivoxil possesses a complex molecular structure with specific stereochemistry that contributes to its biological and chemical properties. The compound has the following key structural characteristics:
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₃N₃O₇S₂ |
Molecular Weight | 515.64 g/mol |
CAS Number | 1380688-27-6 |
These fundamental properties provide the basis for understanding the compound's behavior in various analytical and biological contexts .
Structural Representation
The IUPAC name for 4,7-seco-Tebipenemoic Acid Pivoxil is (2S,3R)-2-((2S,3R)-4-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-3-methyl-5-(((pivaloyloxy)methoxy)carbonyl)-2,3-dihydro-1H-pyrrol-2-yl)-3-hydroxybutanoic acid . This complex nomenclature reflects the compound's intricate molecular architecture, which includes multiple chiral centers and functional groups. The structure contains several key moieties including a dihydrothiazole ring, an azetidine ring, a pyrrol ring, and a pivaloyloxymethoxy group, all connected through a sophisticated arrangement that determines the compound's chemical reactivity and biological properties.
Chemical Identifiers
For computational and database purposes, 4,7-seco-Tebipenemoic Acid Pivoxil can be represented using the following standardized chemical identifiers:
Identifier Type | Value |
---|---|
SMILES | CC(C)(C)C(OCOC(C(NC@@([H])C@HC@HC)=C1SC2CN(C3=NCCS3)C2)=O)=O |
InChI | InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1 |
These identifiers serve as unique descriptors that enable precise identification of the compound in chemical databases and research literature .
Relationship to Tebipenem Pivoxil
Significance in Carbapenem Antibiotics
Tebipenem Pivoxil, the parent compound, has significant clinical importance as the first orally available carbapenem antibiotic. It exhibits potent antimicrobial activity against various pathogens, including Staphylococcus aureus (MSSA), Streptococcus pneumoniae, and ampicillin-susceptible bacteria . Carbapenems represent a critically important class of β-lactam antibiotics used to treat severe bacterial infections. The oral availability of Tebipenem Pivoxil represents a significant advancement in antibiotic therapy, especially for pediatric patients with otolaryngological and respiratory infections . The relationship between 4,7-seco-Tebipenemoic Acid Pivoxil and this important antibiotic underscores the significance of impurity profiling in pharmaceutical development.
Analytical Methods for Identification
UHPLC/QTOF-MS Analysis
Applications and Significance
Pharmaceutical Quality Control
Supplier | Product Code | Package Size | Price (if available) |
---|---|---|---|
Toronto Research Chemicals | TRC-T012870 | 2.5 mg | 268 EUR |
LGC Standards | TRC-T012870 | Neat | Not specified |
These reference standards are primarily used for analytical method development, quality control, and research purposes .
Parameter | Recommended Condition |
---|---|
Storage Temperature | -20°C |
Shipping Temperature | Room Temperature |
Format | Neat (pure compound) |
Special Considerations | May require additional documentation due to regulatory requirements |
These handling requirements ensure the stability and integrity of the compound for analytical and research applications .
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